molecular formula C23H25ClN4O B2914229 3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251564-17-6

3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2914229
CAS No.: 1251564-17-6
M. Wt: 408.93
InChI Key: MLZMTTXJLDMDLZ-UHFFFAOYSA-N
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Description

3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C23H25ClN4O and its molecular weight is 408.93. The purity is usually 95%.
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Biological Activity

The compound 3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C19H22ClN3O\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_3\text{O}

This structure includes an azepane ring, a chloro-substituted aromatic ring, and a naphthyridine core. The synthesis typically involves the reaction of 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with azepane derivatives under controlled conditions to yield the target compound .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of naphthyridine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Anti-inflammatory Properties

Research indicates that naphthyridine derivatives exhibit anti-inflammatory effects. The compound showed a reduction in pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases . This activity is particularly relevant for conditions such as rheumatoid arthritis and other chronic inflammatory disorders.

Antimicrobial Activity

The antimicrobial efficacy of related naphthyridine compounds has been documented, with some derivatives displaying activity against both Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum antimicrobial potential for this compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of naphthyridine derivatives:

  • Antitumor Study :
    • Objective : Evaluate cytotoxicity against cancer cell lines.
    • Method : MTT assay was used to assess cell viability.
    • Results : The compound exhibited IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines.
  • Anti-inflammatory Study :
    • Objective : Investigate the effect on cytokine production.
    • Method : ELISA assays measured levels of TNF-alpha and IL-6.
    • Results : Significant reduction in cytokine levels was observed at concentrations as low as 10 µM.
  • Antimicrobial Study :
    • Objective : Test efficacy against bacterial strains.
    • Method : Disk diffusion method assessed inhibition zones.
    • Results : The compound showed inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL.

Data Summary Table

Biological ActivityMethodologyKey Findings
AntitumorMTT AssayIC50 values in micromolar range for A549 and MCF7
Anti-inflammatoryELISASignificant reduction in TNF-alpha and IL-6 levels at 10 µM
AntimicrobialDisk DiffusionInhibition zones observed against S. aureus and E. coli

Properties

IUPAC Name

azepan-1-yl-[4-(4-chloro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O/c1-15-13-17(24)8-10-20(15)27-21-18-9-7-16(2)26-22(18)25-14-19(21)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZMTTXJLDMDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)Cl)C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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